(E)-N-(furan-2-ylmethyl)-3-(4-propoxyphenyl)prop-2-enamide
Overview
Description
(E)-N-(furan-2-ylmethyl)-3-(4-propoxyphenyl)prop-2-enamide is an organic compound that features a furan ring, a propoxyphenyl group, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(furan-2-ylmethyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Linkage: This can be achieved through the reaction of an appropriate amine with an α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.
Attachment of the Propoxyphenyl Group: This step involves the reaction of a propoxyphenyl halide with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(furan-2-ylmethyl)-3-(4-propoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The enamide linkage can be reduced to form the corresponding amine.
Substitution: The propoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituent being introduced, but common reagents include halides, acids, and bases.
Major Products
Oxidation: Products include furanones and other oxygenated derivatives.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the specific substituent introduced but can include various functionalized derivatives.
Scientific Research Applications
(E)-N-(furan-2-ylmethyl)-3-(4-propoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(furan-2-ylmethyl)-3-(4-propoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a propoxy group.
(E)-N-(furan-2-ylmethyl)-3-(4-ethoxyphenyl)prop-2-enamide: Similar structure but with an ethoxy group instead of a propoxy group.
(E)-N-(furan-2-ylmethyl)-3-(4-butoxyphenyl)prop-2-enamide: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
The uniqueness of (E)-N-(furan-2-ylmethyl)-3-(4-propoxyphenyl)prop-2-enamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The propoxy group, in particular, may influence its solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-(4-propoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-11-20-15-8-5-14(6-9-15)7-10-17(19)18-13-16-4-3-12-21-16/h3-10,12H,2,11,13H2,1H3,(H,18,19)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXOMYOKBIJWCH-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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